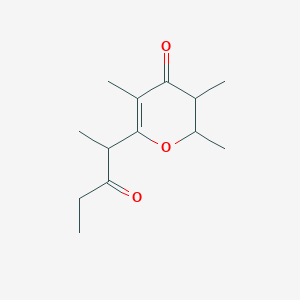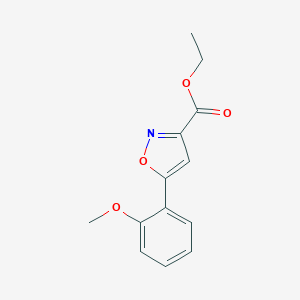![molecular formula C11H9BrS B024983 3-[4-(Bromomethyl)phenyl]thiophene CAS No. 108912-09-0](/img/structure/B24983.png)
3-[4-(Bromomethyl)phenyl]thiophene
Vue d'ensemble
Description
“3-[4-(Bromomethyl)phenyl]thiophene” is a chemical compound with the empirical formula C5H5BrS . It is used in organic synthesis reactions, such as the Suzuki reaction and Heck reaction . It also has good electronic conduction properties and can be used in the preparation of organic electronic devices .
Synthesis Analysis
Thiophenes are synthesized using various strategies. For instance, 3-Bromothieno [3,2- b ]thiophene, synthesized from thieno [3,2- b ]thiophene, applies a Cu-catalyzed Ullmann coupling reaction . Also, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .Molecular Structure Analysis
The molecular weight of “3-[4-(Bromomethyl)phenyl]thiophene” is 177.06 . The SMILES string representation of the molecule is BrCC1=CSC=C1 .Chemical Reactions Analysis
Thiophenes are important heterocyclic scaffolds found in natural products and pharmaceutically active agents . They have attracted considerable interest due to their peculiar redox potentials and have found application in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
Synthesis of Functionalized Derivatives
“3-[4-(Bromomethyl)phenyl]thiophene” is used in the synthesis of functionalized derivatives of thiophene . These derivatives have contributed massively to the growth of materials chemistry and have shown promising developments towards new technologies in electronics .
Agrochemical Applications
Thiophene-derived small organic molecules, which can be synthesized using “3-[4-(Bromomethyl)phenyl]thiophene”, have shown a wide variety of applications including in the agrochemical field .
Pharmaceutical Applications
“3-[4-(Bromomethyl)phenyl]thiophene” can also be used in the pharmaceutical field. Thiophene-derived small organic molecules have shown a wide variety of applications in this field .
Synthesis of Conjugated Polymers for Electronic and Optoelectronic Applications
“3-[4-(Bromomethyl)phenyl]thiophene” can be used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
Synthesis of Novel Thiophene-Based Conjugated Polymers for Optical Devices
“3-[4-(Bromomethyl)phenyl]thiophene” can be used in the design and synthesis of novel thiophene-based conjugated polymers for optical devices .
Synthesis of Novel Thiophene-Based Conjugated Polymers for Electronic Devices
“3-[4-(Bromomethyl)phenyl]thiophene” can also be used in the design and synthesis of novel thiophene-based conjugated polymers for electronic devices .
Mécanisme D'action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Thiophenes and their derivatives show interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
3-[4-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUJJVAQFMGIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549019 | |
| Record name | 3-[4-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Bromomethyl)phenyl]thiophene | |
CAS RN |
108912-09-0 | |
| Record name | 3-[4-(Bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(bromomethyl)phenyl]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-[4-(Bromomethyl)phenyl]thiophene in the synthesis of the cationic imidazolium salt described in the research?
A1: 3-[4-(Bromomethyl)phenyl]thiophene serves as a crucial starting material in the multistep synthesis of poly[2,3-dimethyl-1-(4-thien-3-ylbenzyl)-1H-imidazol-3-ium] bis((trifluoromethyl)sulfonyl)imide. Specifically, it reacts with 1,2-dimethylimidazole in a key step. This reaction leads to the formation of a 3-fluorophenylthiophene derivative containing a cationic imidazolium group in the para position of the phenyl ring []. This imidazolium bromide precursor is then subjected to anion exchange with lithium bis[(trifluoromethyl)sulfonyl]imide (LiTFSI) to yield the final bis[(trifluoromethyl)sulfonyl]imide (TFSI) salt [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

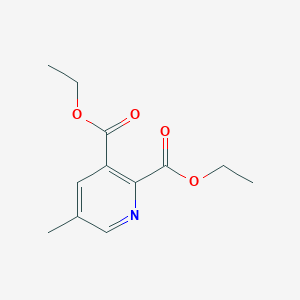

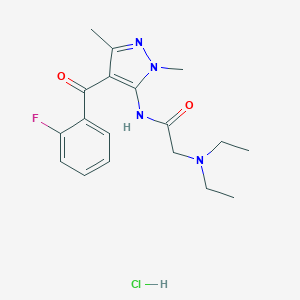
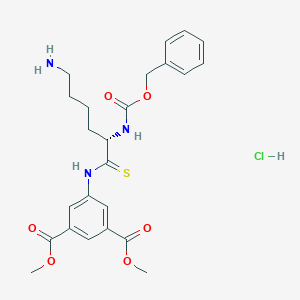

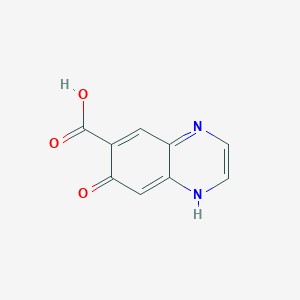
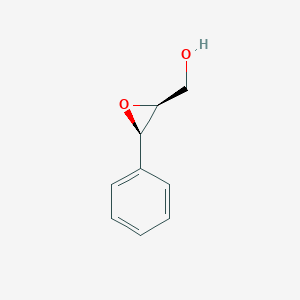
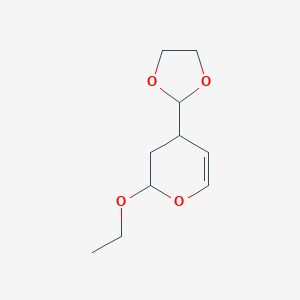

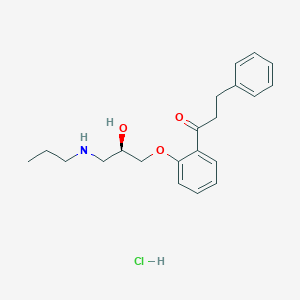
![2-Fluoro-5-[1-hydroxy-2-(methylamino)ethyl]phenol;oxalic acid](/img/structure/B24914.png)

